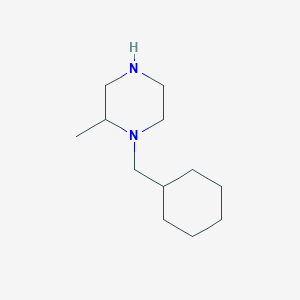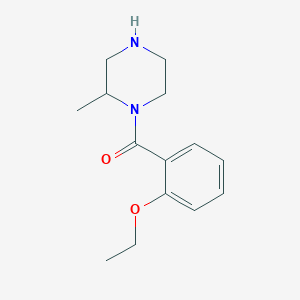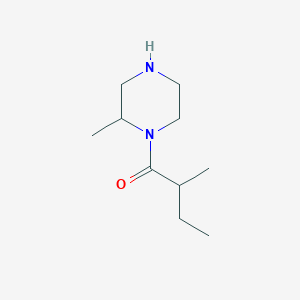amine hydrochloride CAS No. 1240590-72-0](/img/structure/B6361871.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” is a chemical compound. Its molecular formula is C14H22ClNO . Unfortunately, there’s limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a similar compound, (2E)-3-(2-Methoxyphenyl)-2-propen-1-yl acetate, has been elucidated using single-crystal X-ray diffraction technique . The same technique could potentially be used for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride”.Applications De Recherche Scientifique
Overview
The compound "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride" has been a subject of interest in various scientific studies. However, direct studies specifically focusing on this exact compound were not identified in the recent scientific literature. Therefore, to provide valuable insights, we explore related research areas and compounds that share structural similarities or functional groups, offering a broader understanding of potential research applications.
Relevance to Environmental Estrogens
Research on compounds with estrogenic activity, such as Methoxychlor, a chlorinated hydrocarbon pesticide, highlights the significance of studying chemicals with proestrogenic activity for their potential environmental and health impacts. Methoxychlor's metabolism in vivo to its active estrogenic form and its effects on fertility and development emphasize the importance of understanding similar compounds' biological and environmental interactions (Cummings, 1997).
Chemical Warfare Agent Degradation
The degradation products of chemical warfare agents, including sulfur mustards and nerve agents, have been studied for their environmental fate and toxicity. Such research underlines the necessity of exploring the degradation pathways and toxicological profiles of structurally related compounds to assess potential risks and develop decontamination strategies (Munro et al., 1999).
Anticancer and Antitumorigenic Effects
Studies on estrogen metabolites, like 2-methoxyestradiol, have shown antitumorigenic and antiangiogenic effects, suggesting that structurally related compounds could also have potential therapeutic applications in cancer treatment. Understanding the metabolic formation and action mechanisms of similar compounds may contribute to developing novel anticancer strategies (Zhu & Conney, 1998).
Synthetic Pathways and Structural Properties
Research into the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into synthetic routes and potential applications of structurally related compounds. These studies can inform the development of new materials with desired chemical and physical properties (Issac & Tierney, 1996).
Analytical Techniques in Biomedical Research
The development of analytical techniques for identifying and quantifying carcinogenic compounds and their metabolites in biological matrices emphasizes the importance of advanced analytical methods in research. Such methods facilitate the study of the biological effects and exposure levels of related compounds, contributing to a better understanding of their health implications (Teunissen et al., 2010).
Orientations Futures
The future research directions for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” could include further exploration of its synthesis, characterization, and potential biological activities. Given the activities of similar compounds, it could be of interest in fields like medicinal chemistry and materials science .
Propriétés
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQFJJRYLJTNO-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)




![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)


amine hydrochloride](/img/structure/B6361882.png)